

Spectroscopic Analysis of N-(2-Aminoethyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-(2-Aminoethyl)acetamide*

Cat. No.: B091136

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of the spectral data for **N-(2-Aminoethyl)acetamide** (CAS No: 1001-53-2), a valuable building block in organic synthesis. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers a comprehensive spectroscopic profile for researchers, scientists, and professionals in drug development.

Summary of Spectral Data

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses of **N-(2-Aminoethyl)acetamide**.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.22	t	2H	-NH-CH ₂ -CH ₂ -NH ₂
2.75	t	2H	-NH-CH ₂ -CH ₂ -NH ₂
1.95	s	3H	CH ₃ -C(O)-
1.49	s (broad)	2H	-NH ₂

Solvent: CDCl_3 . Instrument frequency not specified in the source data.

Table 2: ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
172.5	C=O (Amide)
43.5	$-\text{NH-CH}_2\text{-CH}_2\text{-NH}_2$
41.8	$-\text{NH-CH}_2\text{-CH}_2\text{-NH}_2$
22.5	$\text{CH}_3\text{-C(O)-}$

Solvent: CDCl_3 . Data sourced from Sigma-Aldrich.[\[1\]](#)

Table 3: Infrared (IR) Spectral Data

Wavenumber (cm^{-1})	Description of Vibration	Functional Group
3350-3290	N-H Stretch (asymmetric & symmetric)	Primary Amine ($-\text{NH}_2$)
3280	N-H Stretch	Secondary Amide ($-\text{NH-}$)
2940-2880	C-H Stretch	Alkyl (CH_2 , CH_3)
1640	C=O Stretch (Amide I)	Amide
1560	N-H Bend (Amide II)	Amide
1460	C-H Bend	Alkyl (CH_2)

Technique: Attenuated Total Reflectance (ATR) or Neat. Data sourced from Aldrich and NIST.[\[1\]](#)
[\[2\]](#)

Table 4: Mass Spectrometry (GC-MS) Data

Mass-to-Charge Ratio (m/z)	Relative Intensity	Possible Fragment Ion
102	Moderate	[M] ⁺ (Molecular Ion)
73	High	[M - NH ₂ CH ₃] ⁺ or [CH ₃ CONHCH ₂] ⁺
58	Moderate	[CH ₃ CONH ₂] ⁺
44	High	[CH ₂ =NH ₂] ⁺
30	Base Peak	[CH ₂ =NH ₂] ⁺

Ionization Method: Electron Ionization (EI). Data sourced from NIST.[\[1\]](#)[\[3\]](#)

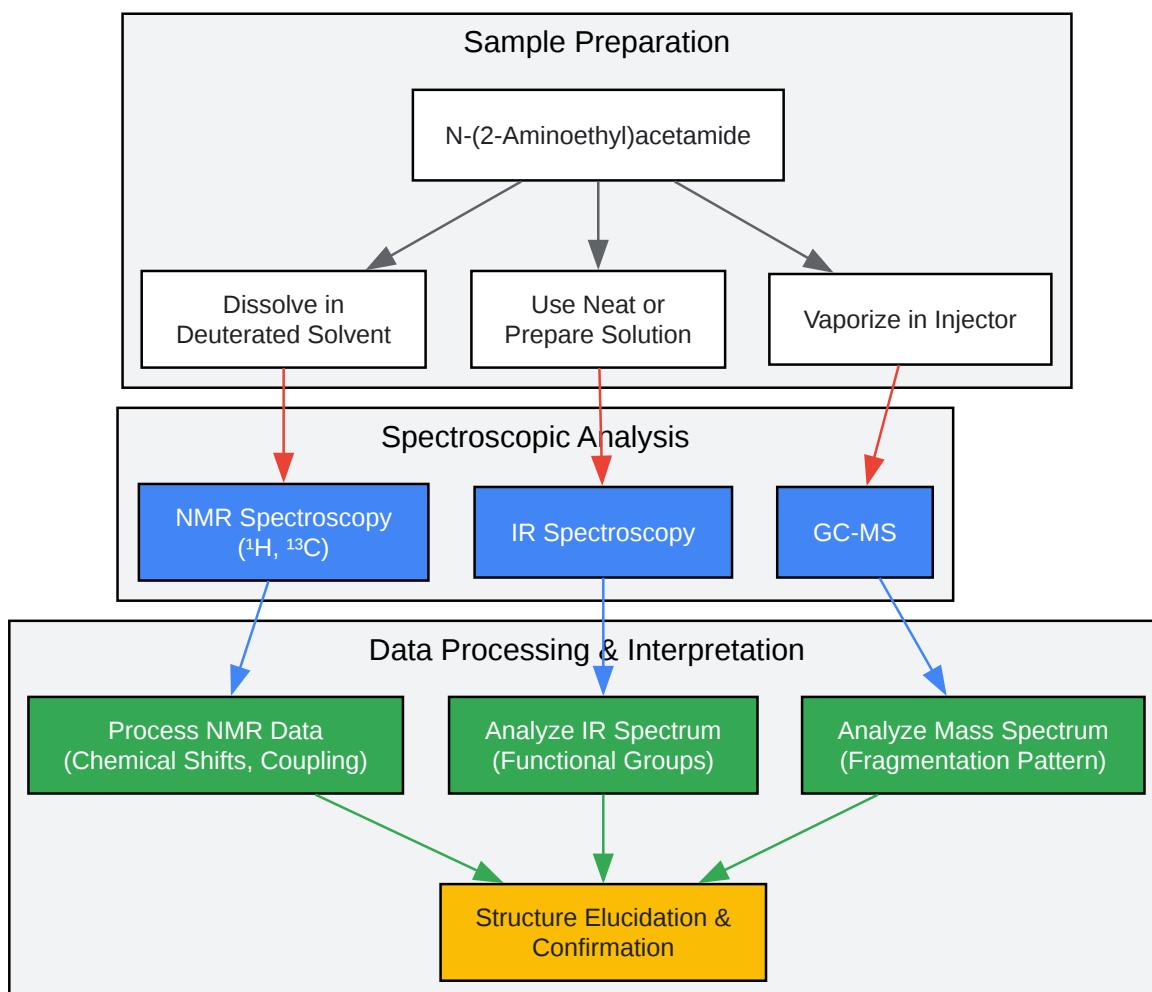
Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **N-(2-Aminoethyl)acetamide** (approximately 10-20 mg) was dissolved in deuterated chloroform (CDCl₃, ~0.7 mL). The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer. The spectra were referenced to the residual solvent signal.

Infrared (IR) Spectroscopy


The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the neat **N-(2-Aminoethyl)acetamide** sample was placed directly onto the ATR crystal, and the spectrum was recorded over a range of 4000-600 cm⁻¹. Alternatively, a gas-phase spectrum was obtained by vaporizing the sample.[\[2\]](#)

Mass Spectrometry (MS)

Mass spectral analysis was performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The sample was introduced into the GC, where it was vaporized and separated on a capillary column. The separated components then entered the mass spectrometer, where they were ionized by electron impact (EI). The resulting fragments were analyzed by a mass analyzer to generate the mass spectrum.[3]

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **N-(2-Aminoethyl)acetamide**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(2-aminoethyl)acetamide | C4H10N2O | CID 66082 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. N-Acetylenediamine [webbook.nist.gov]
- 3. N-Acetylenediamine [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of N-(2-Aminoethyl)acetamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b091136#spectral-data-for-n-2-aminoethyl-acetamide-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com